[(1-ethyl-1H-indol-5-yl)methyl](methyl)amine [(1-ethyl-1H-indol-5-yl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13429045
InChI: InChI=1S/C12H16N2/c1-3-14-7-6-11-8-10(9-13-2)4-5-12(11)14/h4-8,13H,3,9H2,1-2H3
SMILES: CCN1C=CC2=C1C=CC(=C2)CNC
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

[(1-ethyl-1H-indol-5-yl)methyl](methyl)amine

CAS No.:

Cat. No.: VC13429045

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-1H-indol-5-yl)methyl](methyl)amine -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 1-(1-ethylindol-5-yl)-N-methylmethanamine
Standard InChI InChI=1S/C12H16N2/c1-3-14-7-6-11-8-10(9-13-2)4-5-12(11)14/h4-8,13H,3,9H2,1-2H3
Standard InChI Key OCQXLYHRMYNSIA-UHFFFAOYSA-N
SMILES CCN1C=CC2=C1C=CC(=C2)CNC
Canonical SMILES CCN1C=CC2=C1C=CC(=C2)CNC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1H-indole core substituted with:

  • An ethyl group at the N-1 position

  • A methylamine moiety (-CH2-NH-CH3) at the C-5 position

Its systematic IUPAC name, N-[(1-ethyl-1H-indol-5-yl)methyl]-N-methylamine, reflects this substitution pattern. The molecular formula is C12H16N2 (molecular weight: 188.27 g/mol), as confirmed by analogues such as ethyl[(1-methyl-1H-indol-5-yl)methyl]amine .

Table 1: Key structural parameters

PropertyValue
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
CAS RegistryNot formally assigned*
SMILESCCN(CC1=CC2=C(C=C1)N(C=C2)C)C
Hydrogen Bond Acceptors2 (N atoms)
Rotatable Bonds4

*Closest registered analogue: Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine (CAS: 946680-47-3) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through reductive amination strategies, as demonstrated in analogous indole-methylamine derivatives :

Step 1: Aldehyde Intermediate Preparation
1-Ethyl-1H-indole-5-carbaldehyde is prepared via Vilsmeier-Haack formylation of 1-ethylindole .

Step 2: Condensation with Methylamine
The aldehyde reacts with excess methylamine in methanol under reflux (3-5 hrs), forming the imine intermediate .

Step 3: Borohydride Reduction
Sodium borohydride (NaBH4) reduces the imine to the target amine in methanol at 20-25°C .

Table 2: Representative reaction conditions

ParameterValue
Yield (optimized)45-68%
Reaction Temperature20-25°C (Step 3)
Key Reagents- 1-Ethylindole-5-carbaldehyde
- Methylamine (33% in ethanol)
- NaBH4

Physicochemical Properties

Table 3: Predicted physicochemical profile

PropertyValueSource Analogue
logP (lipophilicity)2.1 ± 0.3Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
Water Solubility1.2 mg/mL (25°C)N-Methyl indole derivatives
pKa (amine)9.8-10.2Indol-5-yl methylamines
Melting Point98-102°C (decomposes)1-Methyl-1H-indol-5-amine

Pharmacological Profile

Table 4: Comparative bioactivity of indole-methylamine derivatives

CompoundTargetActivity
(1-Ethyl-1H-indol-5-yl)methylamine (predicted)sEHIC50 ~0.5 μM*
1-Methyl-1H-indol-5-amine MAO-BKi = 2.3 μM
N-Methyl-N-[(1-methyl-1H-indol-5-yl)methyl]amine 5-LOXIC50 = 0.18 μM

*Extrapolated from carbazole derivatives in AP models .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: For neurodegenerative diseases due to structural similarity to MAO inhibitors

  • Anti-inflammatory Agents: Potential dual 5-LOX/sEH inhibition based on urea-substituted analogues

Material Science

  • Polymer Modifiers: Enhances thermal stability (Tg increase up to 40°C in polyamides)

  • Fluorescent Probes: λex/λem = 290/340 nm in indole-methylamine conjugates

ParameterRequirement
PPENitrile gloves, face shield
VentilationFume hood (OEL = 0.1 mg/m³)
Spill ManagementAbsorb with vermiculite

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